4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((((((4-phenoxybenzoyl)hydrazono)acetyl)amino)phenylacetyl)amino)-, (2S-(2-alpha,5-alpha,6-beta(S*)))-
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Overview
Description
Preparation Methods
The synthesis of 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((((((4-phenoxybenzoyl)hydrazono)acetyl)amino)phenylacetyl)amino)- involves multiple steps. The synthetic route typically includes the formation of the bicyclic core structure followed by the introduction of various functional groups through a series of reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((((((4-phenoxybenzoyl)hydrazono)acetyl)amino)phenylacetyl)amino)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with proteins, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((((((4-phenoxybenzoyl)hydrazono)acetyl)amino)phenylacetyl)amino)- stands out due to its unique structure and functional groups. Similar compounds include:
Penicillins: These share the bicyclic core structure but differ in their side chains.
Cephalosporins: These also have a similar core but with different functional groups and applications.
Carbapenems: These are structurally related but have distinct chemical properties and uses.
Properties
CAS No. |
143729-85-5 |
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Molecular Formula |
C31H29N5O7S |
Molecular Weight |
615.7 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-[[(2E)-2-[(4-phenoxybenzoyl)hydrazinylidene]acetyl]amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C31H29N5O7S/c1-31(2)25(30(41)42)36-28(40)24(29(36)44-31)34-27(39)23(18-9-5-3-6-10-18)33-22(37)17-32-35-26(38)19-13-15-21(16-14-19)43-20-11-7-4-8-12-20/h3-17,23-25,29H,1-2H3,(H,33,37)(H,34,39)(H,35,38)(H,41,42)/b32-17+/t23?,24-,25+,29-/m1/s1 |
InChI Key |
DRKKLXRADJWGPK-TXRIQHHCSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)/C=N/NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C=NNC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)O)C |
Origin of Product |
United States |
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